

Spectroscopic Data Interpretation for Methyl 5-methylthiazole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-methylthiazole-2-carboxylate

Cat. No.: B1300352

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **Methyl 5-methylthiazole-2-carboxylate**. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with closely related analogs. This document aims to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The expected spectroscopic data for **Methyl 5-methylthiazole-2-carboxylate** are summarized in the tables below. These values are estimations derived from fundamental principles of spectroscopy and data from analogous thiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2	s	1H	H4
~3.9	s	3H	-OCH ₃
~2.6	s	3H	5-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~162	C=O
~160	C2
~145	C4
~130	C5
~53	-OCH ₃
~15	5-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Weak	C-H stretch (aromatic)
~2950	Weak	C-H stretch (aliphatic)
~1725	Strong	C=O stretch (ester)
~1550	Medium	C=N stretch (thiazole ring)
~1450, ~1380	Medium	C-H bend (methyl)
~1250	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
157	High	[M] ⁺ (Molecular Ion)
126	Medium	[M - OCH ₃] ⁺
98	Medium	[M - COOCH ₃] ⁺
57	High	[C ₃ H ₃ S] ⁺

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **Methyl 5-methylthiazole-2-carboxylate** is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.
- For ¹H NMR, the following parameters are typically used: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- For ¹³C NMR, a proton-decoupled sequence is used with a pulse angle of 45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation:

- Thin Film (for liquids or low-melting solids): A drop of the neat sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- KBr Pellet (for solids): A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

- A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- The spectrum is typically scanned over the range of 4000-400 cm^{-1} .
- A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- For a standard analysis of a small molecule like this, Electron Ionization (EI) at 70 eV is a common technique.

Instrumentation and Data Acquisition:

- A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

- The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 50-300 amu.

Visualizations

Spectroscopic Data-Structure Correlation

The following diagram illustrates the correlation between the predicted spectroscopic signals and the different parts of the **Methyl 5-methylthiazole-2-carboxylate** molecule.

Figure 1: Correlation of Spectroscopic Data to Molecular Structure

[Click to download full resolution via product page](#)

Figure 1: Correlation of Spectroscopic Data to Molecular Structure

General Experimental Workflow

This diagram outlines a typical workflow for the spectroscopic analysis of a chemical compound.

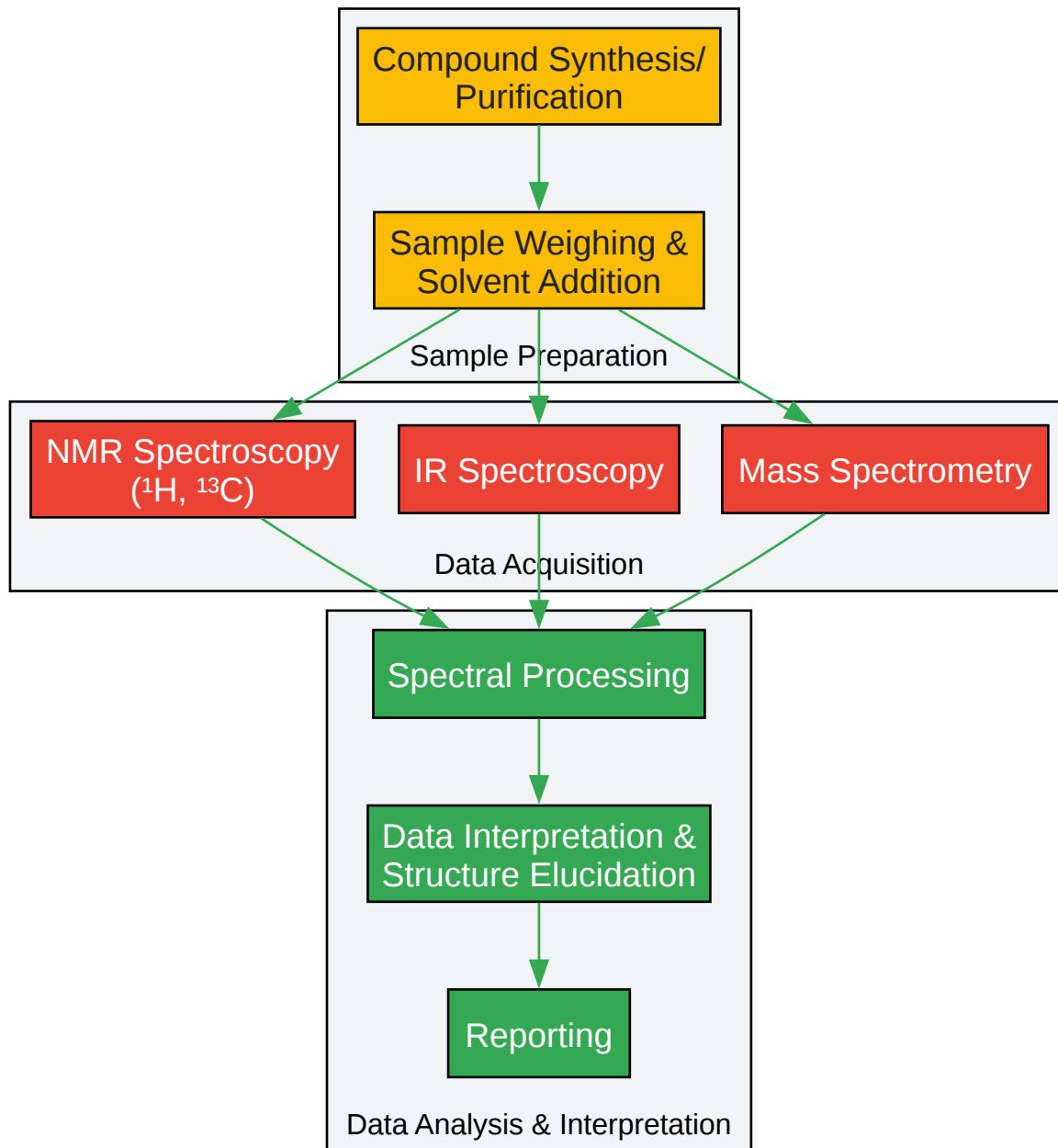


Figure 2: General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Figure 2: General Workflow for Spectroscopic Analysis

- To cite this document: BenchChem. [Spectroscopic Data Interpretation for Methyl 5-methylthiazole-2-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1300352#spectroscopic-data-interpretation-for-methyl-5-methylthiazole-2-carboxylate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com